3-[(1E)-[(4-chlorophenyl)imino]methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a pyridopyrimidinone derivative characterized by a central 4H-pyrido[1,2-a]pyrimidin-4-one scaffold. Key structural features include:
- E-configuration of the imino group at position 3, ensuring stereochemical stability .
- A 4-chlorophenyl substituent on the imino group, which enhances hydrophobic interactions and electronic effects .
- A 9-methyl group on the pyridopyrimidinone core, which increases steric bulk and may influence conformational stability .
Its molecular formula is C₁₈H₁₈ClN₄O₂ (exact mass: 364.11 g/mol), distinguishing it from analogs with varying substituents .
Properties
IUPAC Name |
3-[(4-chlorophenyl)iminomethyl]-2-(2-hydroxyethylamino)-9-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-12-3-2-9-23-17(12)22-16(20-8-10-24)15(18(23)25)11-21-14-6-4-13(19)5-7-14/h2-7,9,11,20,24H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOOMRLVNXMOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-[(4-chlorophenyl)imino]methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of 4-chloroaniline with a suitable aldehyde under acidic or basic conditions to form the imine intermediate. This intermediate is then reacted with 2-amino-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(1E)-[(4-chlorophenyl)imino]methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key Trends in Substituent Effects
Solubility : Hydrophilic groups (e.g., 2-hydroxyethyl) at position 2 improve aqueous solubility, whereas alkyl or aryl groups (e.g., methyl, 4-methylbenzyl) reduce it .
Lipophilicity: Chlorophenyl or thiazolidinone substituents enhance membrane permeability but may increase metabolic instability .
Stereochemical Impact : E-configuration at position 3 is conserved across analogs, suggesting critical geometric alignment for target binding .
Research Implications
Biological Activity
The compound 3-[(1E)-[(4-chlorophenyl)imino]methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a derivative of pyrido[1,2-a]pyrimidine, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H18ClN5O
- Molecular Weight : 345.80 g/mol
The compound features a pyrido-pyrimidine core with various functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 3-[(1E)-[(4-chlorophenyl)imino]methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibit a range of biological activities, including:
- Antibacterial Activity : Studies have demonstrated that derivatives with similar structures possess moderate to strong antibacterial properties against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Anticancer Properties : Compounds in this class have shown cytotoxic effects against several cancer cell lines, indicating potential as anticancer agents .
- Enzyme Inhibition : Some derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE) and urease, which are relevant in treating Alzheimer's disease and other conditions .
The biological activity of 3-[(1E)-[(4-chlorophenyl)imino]methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one may involve several mechanisms:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in metabolic processes or pathogen survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA or inhibit DNA topoisomerase, leading to cytotoxic effects in cancer cells .
- Binding Affinity : The presence of functional groups such as hydroxyl and amino enhances binding affinity to target proteins or enzymes, improving pharmacological efficacy .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antibacterial Screening : A study on a series of pyrido[1,2-a]pyrimidine derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds were tested using the disk diffusion method, revealing zones of inhibition that indicated their effectiveness .
- Cytotoxicity Assays : In vitro tests on human cancer cell lines demonstrated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, suggesting enhanced potency .
- Enzyme Inhibition Studies : Research focused on urease inhibitors highlighted the potential for these compounds to serve as therapeutic agents for conditions like kidney stones and peptic ulcers. The IC50 values were reported in micromolar concentrations, indicating strong inhibition compared to controls .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
